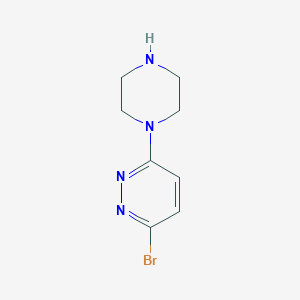

3-Bromo-6-(piperazin-1-YL)pyridazine

Description

BenchChem offers high-quality 3-Bromo-6-(piperazin-1-YL)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-(piperazin-1-YL)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMPQHJQRLZEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Experimental Handling of 3-Bromo-6-(piperazin-1-yl)pyridazine

Executive Summary

3-Bromo-6-(piperazin-1-yl)pyridazine is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Structurally, it combines an electron-deficient pyridazine core with a terminal halogen (bromine) and an electron-donating saturated nitrogen heterocycle (piperazine). This structural motif is frequently deployed in the synthesis of kinase inhibitors, GPCR ligands, and antimalarial agents due to the favorable pharmacokinetic properties imparted by the heteroaryl-piperazine system.

This whitepaper provides an authoritative analysis of its physicochemical properties, analytical characterization workflows, and synthetic utility, focusing on the causality behind experimental behaviors to ensure robust, self-validating laboratory protocols.

Structural & Physicochemical Properties

The reactivity and physical behavior of 3-bromo-6-(piperazin-1-yl)pyridazine are governed by a "push-pull" electronic system. The electron-withdrawing bromine atom at the C3 position increases the electrophilicity of the adjacent carbon, priming it for oxidative addition in transition-metal catalysis. Conversely, the piperazine nitrogen at C6 donates electron density into the diazine ring through resonance, which stabilizes the core but alters the basicity of the nitrogen atoms.

Quantitative Physicochemical Data

To facilitate formulation and analytical method development, the core quantitative properties of the free base and its commonly handled salt form are summarized below.

| Property | Value | Scientific Rationale / Implication |

| Chemical Formula | C8H11BrN4 | - |

| Molecular Weight | 243.11 g/mol | Exact Mass: 242.0167 Da (critical for HRMS calibration). |

| Calculated LogP (cLogP) | ~1.3 - 1.6 | The lipophilic bromine balances the hydrophilic piperazine, resulting in moderate lipophilicity ideal for oral bioavailability [3]. |

| pKa 1 (Terminal Secondary Amine) | ~9.2 | Highly basic; remains protonated at physiological pH (7.4), improving aqueous solubility. |

| pKa 2 (Conjugated N-Aryl Amine) | ~3.5 | Basicity is significantly reduced due to lone-pair delocalization into the electron-deficient pyridazine π-system. |

| Common Salt Form (CAS) | 3033384-00-5 | Handled as a dihydrobromide salt to prevent atmospheric CO2 absorption (carbamate formation) and oxidative degradation [1]. |

Analytical Characterization Workflows

Because of the highly basic terminal secondary amine, the free base of 3-bromo-6-(piperazin-1-yl)pyridazine is notorious for secondary interactions with residual silanols on standard silica-based stationary phases. This leads to severe peak tailing in liquid chromatography.

Protocol 1: Self-Validating LC-MS Method for Purity Assessment

To ensure a self-validating system, this protocol utilizes a low-pH mobile phase to fully protonate the piperazine ring, masking silanol interactions and ensuring sharp, Gaussian peak shapes.

Reagents & Equipment:

-

Column: End-capped C18 column (e.g., Waters XBridge C18, 50 x 2.1 mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

-

Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

-

Internal Standard: Propranolol (to validate ionization efficiency and retention time stability).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of 3-bromo-6-(piperazin-1-yl)pyridazine in 1 mL of 50:50 Water:Acetonitrile. Causality: The compound exhibits poor solubility in 100% aqueous media without pH adjustment; the organic modifier ensures complete dissolution.

-

Gradient Elution:

-

0.0 - 0.5 min: 5% B

-

0.5 - 3.5 min: Linear gradient to 95% B

-

3.5 - 4.5 min: Hold at 95% B

-

4.5 - 5.0 min: Return to 5% B (Equilibration)

-

-

Flow Rate & Temperature: 0.6 mL/min at 40°C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, further mitigating tailing of the basic amine.

-

Detection: ESI+ (Electrospray Ionization, positive mode). Monitor for the protonated molecular ion

at m/z 243.0 and the bromine isotope

Synthetic Utility & Reactivity Pathways

The true value of 3-bromo-6-(piperazin-1-yl)pyridazine lies in its orthogonal reactivity. It acts as a linchpin in the synthesis of complex pharmaceuticals via Palladium-catalyzed C-C and C-N cross-coupling reactions [2].

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

A critical challenge when utilizing this building block in cross-coupling is the potential for the secondary amine of the piperazine to poison the palladium catalyst or undergo competitive N-arylation.

Step-by-Step Methodology (Boc-Protection & Coupling):

-

Amine Protection (Optional but Recommended): React the free base with Di-tert-butyl dicarbonate (

) in Dichloromethane (DCM) with Triethylamine (TEA) for 2 hours at room temperature. Causality: Masking the nucleophilic nitrogen prevents competitive binding to the Pd(0) active species. -

Catalyst Activation: In an oven-dried Schlenk flask under argon, combine the protected pyridazine (1.0 equiv), an arylboronic acid (1.2 equiv), and the precatalyst

(5 mol%). -

Base Addition: Add aqueous Potassium Carbonate (

, 2.0 M, 3.0 equiv) and 1,4-Dioxane (0.2 M concentration). Causality: The biphasic system and strong base are required to activate the boronic acid into the reactive boronate species for the transmetalation step. -

Reaction Execution: Heat the mixture to 90°C for 12 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

, filter, and concentrate for purification via flash chromatography.

Reactivity Pathway Visualization

The following diagram illustrates the orthogonal derivatization pathways available for this bifunctional core.

Orthogonal reactivity pathways of 3-Bromo-6-(piperazin-1-yl)pyridazine in organic synthesis.

Handling, Storage, and Formulation Protocols

Stability Considerations

Free base piperazines are highly susceptible to environmental degradation. When exposed to ambient air, the secondary amine rapidly reacts with atmospheric carbon dioxide to form carbamate salts, which manifest as an insoluble white crust on the surface of the chemical. Furthermore, the electron-rich nature of the piperazine ring makes it prone to N-oxidation over time.

Storage Protocol

To ensure long-term stability, it is highly recommended to store the compound as its dihydrobromide salt (CAS 3033384-00-5) [1].

-

Temperature: Store at 2°C to 8°C (refrigerated) in a tightly sealed, amber glass vial.

-

Atmosphere: Flush the headspace of the container with Argon or dry Nitrogen prior to sealing.

-

Desiccation: Store over a desiccant (e.g., anhydrous calcium sulfate) to prevent hygroscopic moisture uptake, which can complicate accurate weighing for stoichiometric reactions.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

-

Meyers, M. J., et al. (2021). "Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives." Biomolecules, 11(1), 33. Available at:[Link]

3-Bromo-6-(piperazin-1-yl)pyridazine: Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged pharmacophore. 3-Bromo-6-(piperazin-1-yl)pyridazine represents a highly versatile, bifunctional building block that bridges the gap between target affinity and pharmacokinetic viability. It combines the electron-deficient pyridazine core—ideal for modulating physicochemical properties such as topological polar surface area (tPSA) and aqueous solubility—with a basic piperazine moiety and a reactive bromine handle. This technical whitepaper dissects the structural logic, reactivity profile, and self-validating synthetic workflows required to leverage this molecule in advanced drug discovery programs [1,2].

Chemical Identity & Structural Profiling

The dual functionality of 3-bromo-6-(piperazin-1-yl)pyridazine makes it a highly sought-after intermediate. The piperazine ring acts as a solubilizing group and a vector for hydrogen bonding, while the C3-bromine serves as an orthogonal handle for transition-metal-catalyzed cross-couplings. Due to the basicity of the secondary amine, the compound is most commonly isolated and stabilized as a dihydrobromide salt [1].

Quantitative Data: Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 3-Bromo-6-(piperazin-1-yl)pyridazine |

| CAS Number (Dihydrobromide) | 3033384-00-5 |

| Molecular Formula (Free Base) | C8H11BrN4 |

| Molecular Weight (Free Base) | 243.10 g/mol |

| Molecular Weight (Salt) | 404.93 g/mol (Dihydrobromide) |

| SMILES | Brc1ccc(N2CCNCC2)nn1 |

| Topological Polar Surface Area | 37.8 Ų (Free base) |

| Hydrogen Bond Donors/Acceptors | 1 / 4 |

| Appearance | Off-white to pale yellow solid |

Mechanistic Rationale for Reactivity

The reactivity of 3-bromo-6-(piperazin-1-yl)pyridazine is dictated by the electronic landscape of the 1,2-diazine (pyridazine) ring.

-

Electrophilicity and SNAr : The two adjacent nitrogen atoms in the pyridazine ring exert a profound electron-withdrawing effect via both inductive and resonance mechanisms. This renders the C3 and C6 positions highly electrophilic, allowing nucleophilic aromatic substitution (SNAr) to proceed under relatively mild conditions compared to unactivated benzenes [2].

-

Orthogonal Functionalization : Once the piperazine moiety is installed at C6, the remaining bromine atom at C3 becomes a prime candidate for oxidative addition by Palladium(0) or Copper(I) catalysts. This enables the rapid generation of diverse chemical libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [3,4].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) and causality-driven workup steps that inherently verify the success of the chemical transformation.

Protocol 1: Regioselective SNAr Synthesis of the Core Scaffold

Objective : Synthesize 3-bromo-6-(piperazin-1-yl)pyridazine from 3,6-dibromopyridazine while suppressing over-substitution.

Causality & Rationale : Piperazine is a diamine. To prevent the formation of the symmetrically substituted 3,6-di(piperazin-1-yl)pyridazine, the reaction relies on stoichiometric control and slow addition. By adding piperazine to a dilute solution of 3,6-dibromopyridazine, the dibromide remains in excess within the local microenvironment. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HBr byproduct without competing for the electrophilic carbon [2].

Step-by-Step Methodology :

-

Dissolve 3,6-dibromopyridazine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Add DIPEA (2.0 eq) to the reaction vessel.

-

Dissolve piperazine (1.2 eq) in THF and add dropwise via a syringe pump over 1 hour at 0°C to kinetically suppress the second substitution event.

-

Gradually warm the reaction to 60°C and stir for 12 hours.

Self-Validating IPC & Orthogonal Purification :

-

IPC Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the UV chromatogram shows the disappearance of the starting material (m/z 238/240/242) and the appearance of the mono-substituted product (m/z 243/245 [M+H]+). If a peak at m/z 249 [M+H]+ appears, over-substitution has occurred, indicating the addition rate was too fast.

-

Purification Logic: Concentrate the mixture, dissolve in EtOAc, and extract with 1M HCl. The basic piperazine product migrates to the aqueous layer, leaving unreacted dibromopyridazine and neutral impurities in the organic layer. Basify the aqueous layer to pH 10 with NaOH and extract with DCM to recover the pure free base without the need for silica gel chromatography.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective : Elaborate the C3 position via Pd-catalyzed C-C bond formation to generate targeted therapeutics[3,4].

Causality & Rationale : The secondary amine of the piperazine can coordinate with the Palladium catalyst or undergo competing Buchwald-Hartwig amination. Transient Boc-protection of the piperazine nitrogen is highly recommended to prevent catalyst poisoning and ensure high turnover frequencies (TOF). Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the reductive elimination step in sterically hindered cross-couplings.

Step-by-Step Methodology :

-

Charge a Schlenk flask with 3-bromo-6-(4-Boc-piperazin-1-yl)pyridazine (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Add a degassed solution of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

-

Heat the biphasic mixture to 90°C for 8 hours under vigorous stirring.

Self-Validating IPC :

-

Visual & Analytical Validation: The visual transition of the reaction mixture from a reddish-orange suspension to a dark, homogeneous solution indicates active catalyst turnover. The precipitation of palladium black indicates catalyst death (often due to oxygen ingress). LC-MS must confirm the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group.

Workflow Visualization

The following diagram maps the logical progression from the symmetric starting material through the key intermediate, culminating in advanced functionalized derivatives.

Workflow: Synthesis and downstream functionalization of 3-bromo-6-(piperazin-1-yl)pyridazine.

References

-

Acta Pharmaceutica Sinica B. "Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection." NIH PubMed Central, 2023. URL:[Link]

-

Organic Letters. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." ACS Publications, 2014. URL:[Link]

-

ChemRxiv. "Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings." ChemRxiv, 2021. URL:[Link]

3-Bromo-6-(piperazin-1-YL)pyridazine synthesis from 3,6-dichloropyridazine

This guide details the synthesis of 3-Bromo-6-(piperazin-1-yl)pyridazine starting specifically from 3,6-dichloropyridazine .

While 3,6-dichloropyridazine is a common commercial starting material, the target molecule requires a bromine handle. This presents a specific chemical challenge: Nucleophilic Aromatic Substitution (SNAr) is generally easier with bromide than chloride, and the final bromine handle is significantly superior for subsequent palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Therefore, the most robust synthetic strategy involves a Halogen Exchange (Halex) prior to the introduction of the piperazine moiety. Attempting to substitute the piperazine first (yielding 3-chloro-6-piperazinylpyridazine) renders the ring electron-rich, making the subsequent conversion of the remaining chloride to a bromide thermodynamically and kinetically difficult.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three distinct phases to ensure regioselectivity and prevent the formation of the symmetric bis-piperazinyl byproduct.

-

Phase 1: Activation (Halogen Exchange). Conversion of the commercially available 3,6-dichloropyridazine to 3,6-dibromopyridazine. This maximizes the leaving group ability for the next step and provides the necessary handle for future derivatization.

-

Phase 2: Desymmetrization (Regioselective SNAr). Controlled mono-substitution using N-Boc-piperazine. The use of the Boc-protecting group is critical to prevent polymerization and simplify purification.

-

Phase 3: Deprotection. Removal of the Boc group to yield the free amine salt or base.

Figure 1: Strategic workflow for the conversion of 3,6-dichloropyridazine to the target bromo-piperazine scaffold.

Detailed Experimental Protocols

Phase 1: Halogen Exchange (The "Finkelstein" Switch)

Objective: Convert 3,6-dichloropyridazine to 3,6-dibromopyridazine. Mechanism: Acid-mediated ipso-substitution. The reaction is driven by the higher nucleophilicity of bromide in acidic media and the solubility differential of the resulting salts.

-

Reagents:

-

3,6-Dichloropyridazine (1.0 equiv)[1]

-

Hydrogen Bromide (33% w/w in Acetic Acid) (10.0 equiv)

-

Optional: Sodium Bromide (solid) can be added to increase Br- concentration.

-

-

Protocol:

-

Charge a round-bottom flask with 3,6-dichloropyridazine (e.g., 5.0 g, 33.6 mmol).

-

Add HBr in AcOH (33% solution, ~60 mL).

-

Seal the vessel and heat to 80–90 °C for 12–16 hours. Note: Monitoring by LCMS is essential as the reaction proceeds through a mixed Cl/Br intermediate.

-

Workup: Cool the mixture to room temperature. Pour slowly onto crushed ice. Neutralize carefully with saturated aqueous NaHCO3 or 5M NaOH (keep temperature <10°C to avoid hydrolysis).

-

Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

-

Yield Target: 75–85% (Solid, mp ~117–121 °C).

-

Phase 2: Regioselective Mono-Substitution (SNAr)

Objective: Displace one bromine atom with piperazine. Critical Control: Use N-Boc-piperazine rather than free piperazine. Free piperazine can react at both nitrogens, leading to oligomers.

-

Reagents:

-

3,6-Dibromopyridazine (1.0 equiv)[1]

-

tert-Butyl piperazine-1-carboxylate (Boc-Piperazine) (1.05 equiv)

-

Potassium Carbonate (K2CO3) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF.

-

-

Protocol:

-

Dissolve 3,6-dibromopyridazine (1.0 equiv) in MeCN (0.2 M concentration).

-

Add K2CO3 (2.5 equiv).

-

Add Boc-piperazine (1.05 equiv) portion-wise at room temperature.

-

Heat the reaction to 60 °C . Do not reflux aggressively; high temperatures promote bis-substitution.

-

Monitor: Check TLC/LCMS after 4 hours. Look for the disappearance of the dibromide and the formation of the mono-adduct. If bis-adduct (dimer) forms, lower the temperature.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The mono-bromo product usually elutes before the bis-piperazine byproduct.

-

Data: The product should show a characteristic isotopic pattern for one Bromine atom (1:1 doublet in MS).

-

Phase 3: Boc-Deprotection

Objective: Reveal the free secondary amine.

-

Reagents:

-

Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).

-

Solvent: Dichloromethane (DCM).

-

-

Protocol:

-

Dissolve the Phase 2 intermediate in DCM.

-

Add TFA (20% v/v final concentration).

-

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate to dryness.

-

For Free Base: Redissolve in DCM, wash with sat. NaHCO3, dry, and concentrate.

-

For Salt Form: The residue can be triturated with diethyl ether to yield the TFA salt directly.

-

-

Data Summary & Troubleshooting

| Parameter | 3,6-Dichloropyridazine (Start) | 3,6-Dibromopyridazine (Inter) | Target Product (Free Base) |

| MW ( g/mol ) | 148.98 | 237.88 | 243.01 |

| Appearance | White/Off-white solid | Crystalline solid | Off-white/Yellowish solid |

| Key 1H NMR | δ 7.6 (s, 2H) | δ 7.8 (s, 2H) (shift downfield) | δ 7.4 (d), 6.8 (d) (AB system) |

| MS (ESI) | m/z 149/151/153 (9:6:1) | m/z 237/239/241 (1:2:1) | m/z 243/245 (1:1) |

Common Issues & Solutions:

-

Problem: Significant formation of bis-piperazinyl pyridazine (dimer) in Phase 2.

-

Problem: Incomplete Halogen Exchange (Mixed Cl/Br species).

-

Solution: Resubmit the crude material to HBr/AcOH conditions. Mixed halides are difficult to separate by standard chromatography.

-

References

-

Mizzoni, R. H., & Spoerri, P. E. (1951).[6] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][4][6] Journal of the American Chemical Society.[6] Link

- Goodman, A. J., et al. (1999). A Practical Synthesis of 3,6-Disubstituted Pyridazines. Tetrahedron. (Describes SNAr conditions on pyridazines).

-

ChemicalBook. (2025). 3,6-Dibromopyridazine Product & Synthesis Information. Link

- Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic substitution of 3,6-dihalopyridazines. Journal of Organic Chemistry. (Provides kinetic data justifying the reactivity order Br > Cl).

-

Sigma-Aldrich. (2025). 3,6-Dichloropyridazine Product Sheet. Link

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. researchgate.net [researchgate.net]

- 3. US2671086A - 3,6-dichloro and 3,6-dibromopyridazines - Google Patents [patents.google.com]

- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 5. (PDF) 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine [research.amanote.com]

- 6. semanticscholar.org [semanticscholar.org]

Biological Activity of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives: A Technical Guide

Executive Summary: The "Privileged" Pyridazine Scaffold

In the landscape of modern medicinal chemistry, 3-Bromo-6-(piperazin-1-yl)pyridazine represents a high-value pharmacophore intermediate. It serves as a bifunctional "Lego block," offering two distinct vectors for chemical diversification: the electrophilic carbon at the 3-position (activated by the bromine leaving group) and the nucleophilic nitrogen of the piperazine ring.

This guide analyzes the biological activity of derivatives synthesized from this core, distinguishing between monocyclic pyridazine derivatives and fused-ring systems (e.g., imidazo[1,2-b]pyridazines). The primary therapeutic utility of these derivatives spans oncology (specifically dCTPase inhibition), neuropsychiatry (Muscarinic M4 antagonism), and anti-inflammatory pathways.

Chemical Space & Structural Logic

The biological potency of this scaffold stems from its ability to modulate physicochemical properties (logP, solubility) while positioning binding elements in specific vectors.

The Bifunctional Core

The core molecule, 3-Bromo-6-(piperazin-1-yl)pyridazine, possesses two critical reactivity handles:

-

Site A (C-3 Position): The bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl, heteroaryl, or amine groups to target hydrophobic pockets in enzymes/receptors.

-

Site B (Piperazine N-1): The secondary amine is a nucleophile ready for acylation, alkylation, or sulfonylation. This region often dictates pharmacokinetic profiles (blood-brain barrier penetration) and solubility.

Figure 1: Structural divergence of the 3-bromo-6-piperazinylpyridazine core.

Therapeutic Sector 1: Oncology (Targeting dCTPase)

Recent high-impact studies have identified piperazin-1-ylpyridazine derivatives as potent inhibitors of dCTP pyrophosphatase 1 (dCTPase) .

Mechanism of Action

dCTPase (DCTPP1) is a "housekeeping" enzyme that hydrolyzes dCTP and non-canonical nucleotides (like 5-methyl-dCTP) to prevent their incorporation into DNA. Cancer cells, which have high replication rates, overexpress dCTPase to sanitize their nucleotide pools.

-

Inhibition Logic: Blocking dCTPase leads to an accumulation of non-canonical nucleotides. When these are incorporated into DNA, they cause replication stress, DNA damage, and ultimately apoptosis in rapidly dividing tumor cells.

Key Derivative Profile[1][2][3]

-

Structure: Derivatives where the bromine is replaced by specific aryl groups and the piperazine nitrogen is capped with hydrophobic moieties.

-

Activity: Low nanomolar IC50 against recombinant dCTPase.

-

Synergy: These derivatives show strong synergistic lethality when combined with cytidine analogues (e.g., decitabine).

Figure 2: Mechanism of dCTPase inhibition by pyridazine derivatives leading to cancer cell death.

Therapeutic Sector 2: Neuropsychiatry (Muscarinic M4 Antagonists)

The 3-amino-6-piperazinylpyridazine scaffold has emerged as a novel core for Muscarinic Acetylcholine Receptor 4 (M4) antagonists, relevant for treating Parkinson's disease and dystonia.

Structural Activity Relationship (SAR)[4][5]

-

The Core: The pyridazine ring acts as a bioisostere for the classic aromatic rings found in older anticholinergics.

-

The Piperazine Linker: Provides the necessary spatial geometry to span the orthosteric binding site of the GPCR.

-

Modification: Sulfonylation of the piperazine nitrogen (forming 3-(4-arylsulfonyl)piperazin-1-yl derivatives) significantly enhances potency and selectivity for M4 over M1-M3 subtypes.

-

CNS Penetration: These derivatives exhibit favorable brain-to-plasma ratios (

), a critical requirement for CNS drugs.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 3-Bromo-6-(piperazin-1-yl)pyridazine from 3,6-dibromopyridazine.

Methodology:

-

Reagents: 3,6-Dibromopyridazine (1.0 eq), Piperazine (3.0 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 3,6-dibromopyridazine in absolute ethanol.

-

Add excess piperazine (to prevent bis-substitution).

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane (DCM).

-

Purification: The excess piperazine remains in the aqueous phase. The organic layer contains the mono-substituted product. Dry over MgSO4 and concentrate.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for pyridazine doublets at ~7.8 and ~7.2 ppm, and piperazine multiplets at ~3.5 and ~2.8 ppm.

-

Yield: Typically 70–85%.

-

Protocol B: dCTPase Enzymatic Inhibition Assay

Objective: Quantify the IC50 of derivatives against human DCTPP1.

Methodology:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 0.01% Triton X-100.

-

Substrate: dCTP (100 µM).

-

Detection: Colorimetric Phosphate Detection (Malachite Green).

-

Steps:

-

Incubate recombinant DCTPP1 enzyme (20 nM) with the test compound (variable concentration) for 10 minutes at room temperature.

-

Initiate reaction by adding dCTP.

-

Incubate for 30 minutes at 37°C.

-

Add Malachite Green reagent to stop the reaction and complex with the liberated inorganic pyrophosphate (PPi).

-

Measure Absorbance at 620 nm.

-

-

Control: Use Sodium Orthovanadate as a positive control for phosphatase inhibition (though less specific).

Quantitative Data Summary

The following table summarizes the biological activity of key derivative classes derived from the 3-bromo-6-piperazinylpyridazine core.

| Derivative Class | Target | Primary Indication | Potency (IC50/Ki) | Key Reference |

| N-Sulfonyl-piperazinyl | Muscarinic M4 | Parkinson's Disease | [1] | |

| N-Aryl-piperazinyl | dCTPase (DCTPP1) | Acute Myeloid Leukemia | [2] | |

| Imidazo-fused | FLT3 Kinase | Leukemia (AML) | [3] | |

| Pyridazinone | COX-2 | Inflammation | [4] |

References

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Source: Journal of Medicinal Chemistry.[2][3] URL:[Link]

-

Synthesis and Biological Evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones as Potent Anti-inflammatory Agents. Source: ResearchGate / Bioorganic Chemistry. URL:[Link]

Sources

- 1. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

Spectroscopic data (NMR, IR, MS) of 3-Bromo-6-(piperazin-1-YL)pyridazine

Spectroscopic Data & Technical Characterization: 3-Bromo-6-(piperazin-1-yl)pyridazine

Part 1: Introduction & Significance

3-Bromo-6-(piperazin-1-yl)pyridazine (CAS: 800401-76-1 / 3033384-00-5 as 2HBr salt) is a critical heterocyclic building block in medicinal chemistry. It serves as a "linchpin" intermediate, enabling the modular construction of bi-functional drugs. The bromine atom at position 3 acts as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the piperazine moiety at position 6 provides solubility and a secondary amine handle for further derivatization (e.g., amidation, reductive amination).

This guide provides a rigorous analysis of its spectroscopic signature, designed to allow researchers to validate the identity and purity of this compound in the lab.

Part 2: Compound Characterization Strategy

The characterization of this molecule relies on three orthogonal datasets:

-

Mass Spectrometry (MS): To confirm the molecular formula and the presence of the bromine isotope pattern.

-

Nuclear Magnetic Resonance (NMR): To map the carbon skeleton and confirm the regiochemistry of the substitution.

-

Infrared Spectroscopy (IR): To identify functional groups, particularly the secondary amine and the heteroaromatic ring.

Analytical Workflow Diagram

Caption: Logical workflow for the isolation and validation of the target intermediate.

Part 3: Mass Spectrometry (MS) Analysis

The mass spectrum is the first line of defense in identification due to the unique isotopic signature of bromine.

Theoretical Data:

-

Formula: C

H -

Monoisotopic Mass (

Br): 242.02 Da -

Monoisotopic Mass (

Br): 244.01 Da

Observed Features (ESI+):

-

Parent Ion [M+H]

: You will observe a 1:1 doublet at m/z 243 and 245. This equal intensity split is diagnostic of a single bromine atom. -

Fragmentation:

-

Loss of the piperazine ring often results in a fragment corresponding to the bromopyridazine core.

-

Debromination is rare in soft ionization (ESI) but common in EI.

-

| Ion Species | m/z ( | m/z ( | Relative Intensity | Notes |

| [M+H] | 243.0 | 245.0 | 100% / 98% | Diagnostic doublet |

| [M+Na] | 265.0 | 267.0 | Variable | Sodium adduct |

| [M+H - C | ~172 | ~174 | Low | Loss of piperazine fragment |

MS Fragmentation Pathway

Caption: Proposed fragmentation pathway in ESI-MS.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof. The pyridazine ring possesses a plane of symmetry that is broken by the 3,6-substitution, resulting in two distinct aromatic signals.

Solvent: DMSO-

H NMR Data (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-5 | 7.45 - 7.55 | Doublet (d) | 1H | 9.5 Hz | Ortho to Piperazine (shielded by resonance donation) |

| H-4 | 7.60 - 7.75 | Doublet (d) | 1H | 9.5 Hz | Ortho to Bromine (deshielded by inductive effect) |

| Piperazine-H | 3.60 - 3.75 | Multiplet (m) | 4H | - | |

| Piperazine-H | 2.80 - 2.95 | Multiplet (m) | 4H | - | |

| NH | ~9.0 | Broad (br) | 1H | - | Only visible in salt form or dry DMSO |

Critical Interpretation:

-

The Aromatic Region: The key feature is the pair of doublets with a large coupling constant (

Hz), characteristic of 3,6-disubstituted pyridazines. If you see a singlet, check for accidental equivalence or 3,6-symmetric impurities (e.g., 3,6-dibromopyridazine). -

The Aliphatic Region: The piperazine ring usually appears as two distinct multiplets. In the free base, the NH proton is often broad or exchanged out.

C NMR Data (100 MHz, DMSO- )

| Shift ( | Assignment |

| 158.5 | C-6 (Attached to N-piperazine) |

| 142.0 | C-3 (Attached to Br) |

| 132.5 | C-4 (CH, ortho to Br) |

| 116.8 | C-5 (CH, ortho to N-pip) |

| 45.5 | Piperazine CH |

| 44.2 | Piperazine CH |

Part 5: Infrared (IR) Spectroscopy

IR is useful for quick quality control (QC) to ensure the piperazine ring is intact and the salt form is correct.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3300 - 3450 | N-H Stretch | Secondary amine (Piperazine) |

| 2800 - 2950 | C-H Stretch | Alkyl CH |

| 1580 - 1595 | C=N Stretch | Pyridazine Ring |

| 1440 - 1460 | C=C / C-N | Aromatic skeletal vibrations |

| 650 - 700 | C-Br Stretch | Carbon-Bromine bond |

Part 6: Experimental Protocol (Synthesis & Preparation)

To ensure the data above matches your sample, the compound must be prepared with high regioselectivity. The standard method involves Nucleophilic Aromatic Substitution (S

Protocol:

-

Reagents: Dissolve 3,6-dibromopyridazine (1.0 eq) in acetonitrile or ethanol .

-

Addition: Add piperazine (3.0 eq) carefully. Note: Excess piperazine acts as both the nucleophile and the base to scavenge HBr.

-

Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup:

-

Evaporate solvent.

-

Resuspend in water.

-

Extract with Ethyl Acetate (to remove dibromo starting material).

-

Adjust aqueous layer pH to >12 and extract again (to get the product).

-

-

Purification: Recrystallize from Ethanol/Ether or use column chromatography (DCM:MeOH:NH

).

Quality Control Check:

-

Impurity: 3,6-di(piperazin-1-yl)pyridazine.

-

Detection: Look for a singlet in the aromatic region of the NMR (due to symmetry) and a mass of ~248 Da (no bromine pattern).

References

-

Synthesis of Pyridazine Derivatives. Organic Chemistry Portal. Available at: [Link]

-

Spectroscopic Data of 3-Halo-pyridazines. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

- Preparation of 3-amino-6-halopyridazines.Google Patents (WO2013134219A1).

-

Reactions of pyridazines with nucleophiles. Wageningen University Research Repository. Available at: [Link]

Solubility and stability of 3-Bromo-6-(piperazin-1-YL)pyridazine

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-6-(piperazin-1-YL)pyridazine

Foreword: A Methodological Framework for a Novel Moiety

In the landscape of drug discovery, the pyridazine and piperazine scaffolds are foundational, appearing in numerous compounds with diverse pharmacological activities.[1][2] The compound 3-Bromo-6-(piperazin-1-YL)pyridazine represents a confluence of these important heterocyclic systems. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory formality but the very bedrock upon which a successful development program is built. Specifically, its solubility and stability dictate everything from formulation strategies and bioavailability to storage conditions and shelf-life.[3][4]

This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the solubility and stability of 3-Bromo-6-(piperazin-1-YL)pyridazine. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven methodologies required to generate this critical data package. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our approach in established regulatory and scientific principles, primarily those set forth by the International Council for Harmonisation (ICH).[5][6][7]

Part 1: Solubility Profiling - Beyond a Single Number

Solubility is a critical determinant of a drug's absorption and bioavailability.[4] For a molecule like 3-Bromo-6-(piperazin-1-YL)pyridazine, which contains ionizable groups, a single solubility value is insufficient. The presence of the piperazine ring, a weak base, strongly suggests that its solubility will be pH-dependent.[8] Therefore, a complete solubility-pH profile is essential.

Predicted Physicochemical Influence on Solubility

-

Pyridazine Ring: This aromatic diazine is polar and can participate in hydrogen bonding, contributing to moderate aqueous solubility.[9][10]

-

Piperazine Ring: This basic moiety (pKa of the second nitrogen is typically ~5.5-6.0) will be protonated at acidic pH. The resulting cationic species is expected to be significantly more soluble in aqueous media than the neutral form.

-

Bromo-substituent: The bromine atom increases the molecular weight and lipophilicity, which generally tends to decrease aqueous solubility.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold-standard for determining thermodynamic solubility due to its precision and ability to ensure a true equilibrium is reached.[11][12]

Objective: To determine the equilibrium solubility of 3-Bromo-6-(piperazin-1-YL)pyridazine across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) and in selected organic solvents.

Methodology:

-

Preparation of Media: Prepare a series of buffered aqueous solutions (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate, pH 7.4 phosphate) and select relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

-

Compound Addition: Add an excess of solid 3-Bromo-6-(piperazin-1-YL)pyridazine to vials containing each medium. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours).[12] The duration must be sufficient to ensure equilibrium is reached, which should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[3] Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the recommended procedure.[3]

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][11]

-

Solid-State Analysis: Analyze the remaining solid residue using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not undergone any phase changes or salt disproportionation during the experiment.[12]

Data Presentation: Solubility Profile

The generated data should be summarized in a clear, tabular format.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Solid Form Post-Test |

| 0.1 N HCl | 1.2 | 37 | (Hypothetical Data) | (Hypothetical Data) | As Input |

| Acetate Buffer | 4.5 | 37 | (Hypothetical Data) | (Hypothetical Data) | As Input |

| Phosphate Buffer | 6.8 | 37 | (Hypothetical Data) | (Hypothetical Data) | As Input |

| Phosphate Buffer | 7.4 | 37 | (Hypothetical Data) | (Hypothetical Data) | As Input |

| Methanol | N/A | 25 | (Hypothetical Data) | (Hypothetical Data) | As Input |

| DMSO | N/A | 25 | (Hypothetical Data) | (Hypothetical Data) | As Input |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation (or stress testing) is a crucial component of this process, designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[13][14] This information is vital for developing stability-indicating analytical methods, understanding the molecule's intrinsic stability, and informing formulation and packaging decisions.[5][6][15]

Rationale for Stress Conditions

The selection of stress conditions is guided by the molecule's structure and ICH Q1A(R2) guidelines.[6][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17]

-

Acid/Base Hydrolysis: The pyridazine and piperazine rings may be susceptible to hydrolysis under strong acidic or basic conditions.

-

Oxidation: The nitrogen atoms in the heterocyclic rings could be potential sites for oxidation.

-

Thermal Stress: Elevated temperatures can reveal thermally labile functional groups and predict stability during manufacturing processes like drying.[15]

-

Photostability: Aromatic systems and molecules with heteroatoms can be sensitive to light, potentially leading to photodegradation.[13]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 3-Bromo-6-(piperazin-1-YL)pyridazine and to validate a stability-indicating analytical method.

Methodology:

-

Develop a Stability-Indicating Method: Before initiating the study, develop a robust HPLC method capable of separating the parent compound from potential impurities and degradants. This method must demonstrate specificity.[18]

-

Prepare Samples: Prepare solutions of the compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

-

Expose to Stress Conditions: Subject the samples to the conditions outlined in the table below. Include control samples (unstressed) for each condition.

-

Time-Point Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method. The goal is to find conditions that produce the target degradation of 5-20%.

-

Peak Purity and Mass Balance: For each stress condition, assess the purity of the parent peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.[15]

-

Characterization of Degradants: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major degradation products.[13][15]

Data Presentation: Forced Degradation Study Design

| Stress Condition | Reagents & Conditions | Typical Duration | Primary Goal |

| Acid Hydrolysis | 0.1 N HCl, heated (e.g., 60-80°C) | Several hours to days | Test for acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 N NaOH, heated (e.g., 60-80°C) | Several hours to days | Test for base-catalyzed degradation. |

| Neutral Hydrolysis | Water, heated (e.g., 60-80°C) | Several days | Evaluate stability in aqueous solution. |

| Oxidation | 3-6% H₂O₂, room temperature | Several hours | Identify susceptibility to oxidative stress. |

| Thermal (Dry Heat) | Solid compound, elevated temp (e.g., 80-105°C) | 1-5 days | Assess intrinsic thermal stability.[13] |

| Photostability | Solution & Solid, exposed to ICH-specified light source (UV/Vis) | Per ICH Q1B | Determine light sensitivity. |

Workflow for Stability & Forced Degradation Analysis

Caption: Workflow for Stability & Forced Degradation Analysis.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage pharmaceutical development. For 3-Bromo-6-(piperazin-1-YL)pyridazine, a molecule with promising structural motifs, the methodologies detailed in this guide provide a robust and scientifically rigorous path forward. By establishing a comprehensive pH-solubility profile and a detailed understanding of its degradation pathways, researchers and drug development professionals can de-risk subsequent development activities, enable rational formulation design, and ensure the quality, safety, and efficacy of a potential new therapeutic agent. This foundational data package is indispensable for navigating the complex journey from laboratory discovery to clinical application.

References

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.[Link]

-

Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.[Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.[Link]

-

Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. International Council for Harmonisation (ICH).[Link]

-

Piech, R., & Stankiewicz-Sierant, A. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 24. [Link]

-

Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona.[Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.[Link]

-

Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. pION.[Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.[Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications.[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Quotient Sciences.[Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.[Link]

-

Solubility of Pyridazine. Solubility of Things.[Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.[Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate.[Link]

-

Piperidine. Wikipedia.[Link]

-

Pyridazine. Wikipedia.[Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rheolution.com [rheolution.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. rsc.org [rsc.org]

- 7. database.ich.org [database.ich.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pyridazine - Wikipedia [en.wikipedia.org]

- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 12. raytor.com [raytor.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 18. onyxipca.com [onyxipca.com]

Technical Guide: Mechanism of Action of 3-Bromo-6-(piperazin-1-yl)pyridazine in Cancer Biology

This technical guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of 3-Bromo-6-(piperazin-1-yl)pyridazine .

While often categorized as a key chemical intermediate, this scaffold represents a "privileged structure" in oncology drug discovery. It serves as the bioactive core for a class of ATP-competitive kinase inhibitors (e.g., targeting CDK2, JNK1, and VEGFR2) and signal transduction modulators.

Part 1: Executive Summary & Pharmacophore Analysis

3-Bromo-6-(piperazin-1-yl)pyridazine acts as a dual-functional pharmacophore. In isolation, it is a chemical probe; in complex drug design, it is the "hinge-binding" engine that drives potency against oncogenic kinases.

Structural Logic

-

The Pyridazine Core (The Anchor): The 1,2-diazine ring is critical for biological activity. It mimics the purine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of protein kinases via hydrogen bonding with the "hinge region" amino acids.

-

The Piperazine Moiety (The Solubilizer): Positioned at C6, this basic amine (

) improves water solubility and bioavailability. Structurally, it projects towards the solvent-exposed region of the kinase, often interacting with ribose-binding residues (e.g., Aspartate or Glutamate). -

The Bromine Atom (The Warhead Handle): Located at C3, this is the site for synthetic diversification (e.g., Suzuki-Miyaura coupling). It allows researchers to attach hydrophobic "tails" that occupy the hydrophobic back-pocket (Gatekeeper region) of the enzyme, conferring selectivity (e.g., differentiating between CDK2 and GSK-3

).

Part 2: Mechanism of Action (MoA)

The anticancer activity of this scaffold is defined by Type I Kinase Inhibition .

Primary Mechanism: ATP-Competitive Inhibition

The molecule functions by competing with intracellular ATP for the catalytic cleft of serine/threonine and tyrosine kinases.

-

Target Engagement: The pyridazine nitrogen atoms function as hydrogen bond acceptors. They interact with the backbone amide nitrogens of the kinase hinge region (e.g., Leu83 in CDK2 or Met108 in p38 MAPK).

-

Cell Cycle Arrest (CDK2/Cyclin E): By inhibiting Cyclin-Dependent Kinase 2 (CDK2), the molecule prevents the phosphorylation of the Retinoblastoma protein (Rb).

-

Apoptosis Induction (JNK1 Pathway): Derivatives of this scaffold inhibit c-Jun N-terminal Kinase 1 (JNK1).

Secondary Mechanism: Scaffold Hopping & Multi-Targeting

In advanced drug design (e.g., Ponatinib analogs), this core is fused or substituted to target VEGFR2 (angiogenesis inhibition) and BCR-ABL (CML treatment). The piperazine tail can be further alkylated to overcome drug resistance mutations (e.g., T315I).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual pathway modulation (CDK2 and JNK1) mediated by the 3,6-disubstituted pyridazine scaffold.

Caption: Dual mechanism of action showing ATP-competitive inhibition of CDK2 and JNK1, leading to G1/S arrest and p53-mediated apoptosis.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Generate high-purity 3-bromo-6-(piperazin-1-yl)pyridazine for biological screening.

-

Reagents: 3,6-Dibromopyridazine (1.0 eq), Piperazine (3.0 eq), Ethanol (solvent).

-

Reaction: Dissolve 3,6-dibromopyridazine in ethanol. Add excess piperazine (to prevent bis-substitution).

-

Conditions: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate (

). -

Purification: The product often precipitates as a hydrobromide salt or can be purified via silica gel chromatography.

-

Validation:

(DMSO-

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify

| Step | Action | Critical Parameter |

| 1 | Enzyme Prep | Dilute CDK2/Cyclin E1 (0.2 ng/µL) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM |

| 2 | Compound Addition | Add 3-Bromo-6-(piperazin-1-yl)pyridazine (serial dilution 10 µM to 1 nM). Incubate 10 min. |

| 3 | Substrate Start | Add ATP (10 µM) and Histone H1 peptide substrate. |

| 4 | Reaction | Incubate at 25°C for 60 minutes. |

| 5 | Detection | Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. |

| 6 | Measurement | Add Kinase Detection Reagent (converts ADP to ATP |

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm MoA in cancer cells (e.g., MCF-7 or HCT-116).

-

Treatment: Treat cells with compound (

and -

Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail.

-

Blotting:

-

Primary Antibody 1: Anti-Phospho-Rb (Ser807/811) – Expect Decrease.

-

Primary Antibody 2: Anti-Phospho-c-Jun (Ser73) – Expect Decrease.

-

Control: Anti-Total Rb and Anti-GAPDH.

-

-

Analysis: Densitometry must show dose-dependent reduction in phosphorylation relative to total protein.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 503326, 3-Bromo-6-(piperazin-1-yl)pyridazine. Retrieved from [Link]

-

Abdel-Aziz, S. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

El-Malah, A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. ACS Omega. Retrieved from [Link]

-

Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.[1] European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for Suzuki coupling with 3-Bromo-6-(piperazin-1-YL)pyridazine

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(piperazin-1-yl)pyridazine

Part 1: Executive Summary & Strategic Analysis

The Scaffold: 3-Bromo-6-(piperazin-1-yl)pyridazine is a "privileged scaffold" in kinase inhibitor discovery (e.g., Ponatinib analogs) and GPCR ligand synthesis. The pyridazine ring offers unique hydrogen-bonding vectors and metabolic stability profiles distinct from pyridine or pyrimidine analogs.

The Challenge: Coupling this specific substrate presents a tripartite challenge:

-

Catalyst Poisoning: The secondary amine of the piperazine (if unprotected) and the pyridazine nitrogens can chelate Palladium species, arresting the catalytic cycle.

-

Electronic Deactivation: The electron-rich amino group at C6 donates density into the ring, potentially deactivating the C3-Bromine toward oxidative addition compared to a bare pyridazine.

-

Hydrolytic Instability: In the presence of strong aqueous bases at high temperatures, the C-Br bond in electron-deficient heterocycles is prone to hydrolysis, yielding the pyridazinone byproduct.

The Solution: This guide presents two validated protocols. Protocol A (Boc-Protected) is the industry standard for scalability and reliability. Protocol B (Direct Coupling) is a high-throughput method for rapid analog generation where protection/deprotection steps are bottlenecking.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protected Route)

Recommended for scale-up (>100 mg) and critical intermediates.

Rationale: Protecting the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group eliminates catalyst poisoning and improves the solubility of the halide in non-polar organic solvents.

Reagents & Conditions:

-

Substrate: 3-Bromo-6-(4-Boc-piperazin-1-yl)pyridazine (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Why: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step, which is often rate-limiting for electron-rich substrates.

-

-

Base: K₃PO₄ (2.0 - 3.0 equiv)

-

Why: Potassium phosphate is milder than carbonates, reducing the risk of base-mediated hydrolysis of the pyridazine.

-

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

-

Temperature: 80–90 °C

Step-by-Step Methodology:

-

Setup: Charge a reaction vial (or round-bottom flask) with the Boc-protected halide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Inerting: Cap the vessel and cycle vacuum/Nitrogen (3x) to remove atmospheric oxygen. Critical: Oxygen promotes homocoupling of the boronic acid.[1]

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Catalyst Addition: Quickly remove the cap (under positive N₂ flow) and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Reseal immediately.

-

Note: Adding catalyst after solvent prevents decomposition of the active species on the dry solid surface.

-

-

Reaction: Heat the block/bath to 85 °C. Stir vigorously (1000 rpm).

-

Monitoring: Check LCMS at 2 hours. The Boc-protected product usually elutes significantly later than the starting material.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Deprotection (Post-Coupling): Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the free amine.

Protocol B: Direct Coupling (Free Amine Tolerance)

Recommended for library synthesis (<50 mg) or when Boc-starting material is unavailable.

Rationale: Utilizing a highly active catalyst system (Buchwald G3/G4 precatalysts) allows for turnover even in the presence of a free secondary amine.

Reagents & Conditions:

-

Substrate: 3-Bromo-6-(piperazin-1-yl)pyridazine (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2-5 mol%)

-

Why: XPhos is bulky and electron-rich, preventing the free amine from coordinating tightly to the Pd center. The G3 precatalyst ensures rapid activation.

-

-

Solvent: n-Butanol or DMF : Water (4:1)

-

Why: The free amine substrate is polar; n-Butanol ensures solubility at high temperatures.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve the free amine substrate in the solvent mixture before adding other solids to ensure homogeneity.

-

Reagent Addition: Add boronic acid and base. Degas the solution by bubbling Nitrogen for 5 minutes.

-

Catalysis: Add XPhos Pd G3.

-

Heating: Heat to 100 °C. (Higher temperature required compared to Protocol A).

-

Purification: The product will be polar. Isolate via SCX (Strong Cation Exchange) cartridge to catch the amine product and wash away non-basic impurities (boronic acids, phosphine oxides), then elute with 2M NH₃ in MeOH.

Part 3: Data Presentation & Visualization

Table 1: Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by amine. | Switch to Protocol A (Boc-protection) or increase catalyst loading to 10 mol% using XPhos Pd G3. |

| Homocoupling (Biaryl) | Oxygen presence or excess Boronic Acid.[1] | Degas solvents more thoroughly (sparge with Argon).[1] Add Boronic acid in portions. |

| Pyridazinone Formation | Hydrolysis of C-Br bond. | Lower reaction temperature to 70°C. Switch base to Cs₂CO₃ in anhydrous DMF (exclude water). |

| Protodeboronation | Unstable Boronic Acid. | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. Add water to solvent system.[1] |

Diagram 1: Reaction Workflow & Decision Tree

Caption: Decision tree for selecting the optimal Suzuki coupling protocol based on substrate protection status.

Diagram 2: Mechanistic Pathway & Interference

Caption: Catalytic cycle highlighting the specific risk of amine coordination (poisoning) at the oxidative addition stage.

Part 4: References

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (1995).[4] Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. (2010).[5][6] (Demonstrates efficacy of XPhos Pd G3). Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: Purification of 3-Bromo-6-(piperazin-1-YL)pyridazine by Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Self-Validating Experimental Protocol.

Chemical Profile & Chromatographic Challenges

The purification of 3-Bromo-6-(piperazin-1-yl)pyridazine presents a classic chromatographic challenge frequently encountered in medicinal chemistry. Often sourced or synthesized as a dihydrobromide salt (CAS: 3033384-00-5) , the target molecule features a highly basic secondary amine within the piperazine ring (pKa ~9.7) and a polar bromopyridazine core 1.

The "Silanol Effect" and Causality of Tailing

Standard normal-phase silica gel (

The Mechanistic Solution: To successfully elute this compound, the stationary phase must be deactivated. By introducing a basic modifier—such as 1% Triethylamine (TEA) or Ammonium Hydroxide (

Experimental Workflow

Figure 1: End-to-end purification workflow for 3-Bromo-6-(piperazin-1-yl)pyridazine.

Self-Validating Purification Protocol

This protocol is designed with built-in validation steps to ensure high recovery and purity.

Step 3.1: Free-Basing the Crude Material

If your starting material is the dihydrobromide salt, it will not migrate on a normal-phase silica column. It must be converted to the free base.

-

Dissolve the crude salt in a minimal amount of distilled water.

-

Slowly add saturated Sodium Bicarbonate (

) or 1M -

Self-Validation Check: Test the aqueous layer with pH paper. Continue adding base until the pH is strictly > 9.0. If the pH is lower, the piperazine remains protonated and will be lost in the aqueous waste.

-

Extract the aqueous layer 3–4 times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous

, and concentrate under reduced pressure.

Step 3.2: Stationary Phase Preparation & Deactivation

-

Prepare the initial mobile phase: 99% DCM / 1% TEA .

-

Slurry-pack standard flash silica gel (40–63 µm) using this solvent mixture.

-

Flush the column with at least 2 Column Volumes (CV) of the 99:1 DCM:TEA mixture. Causality: This pre-flush is critical; it ensures all acidic silanols are neutralized by TEA before the sample is introduced, preventing on-column degradation 2.

Step 3.3: Dry Loading

Because 3-Bromo-6-(piperazin-1-yl)pyridazine is highly polar, wet-loading it in a polar solvent (like Methanol) will cause the solvent to act as a localized mobile phase, dragging the compound unevenly and destroying resolution.

-

Dissolve the free-based crude mixture in a volatile solvent (e.g., DCM or a small amount of MeOH).

-

Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude compound) 4.

-

Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

-

Carefully load this dry powder onto the top of the packed column and top with a thin layer of protective sand.

Step 3.4: Gradient Elution

Execute a step-gradient elution. Methanol is used as the polar driving solvent, while DCM provides solubility [[3]](). Maintain a constant 1% TEA throughout all gradient steps to keep the silica deactivated. Collect fractions in standard test tubes. (See Section 4 for the quantitative gradient table).

Step 3.5: Fraction Analysis (Orthogonal Detection)

Relying solely on UV detection is dangerous, as non-amine aromatic impurities will also absorb UV light.

-

Spot fractions on a TLC plate (pre-run the plate in 1% TEA/DCM to prevent streaking on the plate itself).

-

Detection 1 (UV 254 nm): Identifies the conjugated pyridazine ring.

-

Detection 2 (Ninhydrin Stain): Dip the plate in Ninhydrin solution and heat it. The secondary amine of the piperazine ring will react to form a distinct deep pink/purple spot.

-

Self-Validation Check: Only pool fractions that are both UV-active and Ninhydrin-positive. This orthogonally confirms the presence of the intact target molecule.

Quantitative Data & Gradient Parameters

The following table summarizes the optimized gradient for a 10 g silica column (approx. 100-200 mg crude load).

| Elution Step | Solvent System (DCM : MeOH : TEA) | Column Volumes (CV) | Expected | Chromatographic Purpose |

| 1 | 99 : 0 : 1 | 2.0 | 0.00 | Flush non-polar impurities and residual starting materials. |

| 2 | 98 : 2 : 1 | 3.0 | 0.05 | Transition phase; elutes moderately polar byproducts. |

| 3 | 95 : 5 : 1 | 4.0 | 0.30 - 0.40 | Primary elution of 3-Bromo-6-(piperazin-1-yl)pyridazine. |

| 4 | 90 : 10 : 1 | 2.0 | 0.65 | Column flush to remove highly polar/polymeric impurities. |

Note:

Troubleshooting & Expert Insights

| Observed Issue | Root Cause | Expert Corrective Action |

| Severe Tailing / Streaking on TLC | Insufficient deactivation of silica silanols. | Increase TEA concentration to 2% in both the mobile phase and TLC developing chamber. Alternatively, switch the stationary phase to basic alumina 2. |

| Product "Oils Out" during concentration | Residual Triethylamine (TEA) trapped in the product. | Co-evaporate the pooled fractions with Toluene (3 x 10 mL) on the rotary evaporator. Toluene forms an azeotrope with TEA, effectively removing it. |

| Low Mass Recovery (< 50%) | Incomplete free-basing or irreversible column adsorption. | 1. Verify aqueous waste pH > 9 during extraction.2. Flush the column with 80:20 DCM:MeOH + 2% TEA to recover trapped product. |

| Co-elution with Brominated Impurities | Gradient ramp is too aggressive. | Extend Step 2 (98:2:1) to 5 CVs to create a shallower isocratic hold, allowing closely related structural analogs to separate before the target elutes. |

References

Sources

Application Note: Optimized Recrystallization Protocol for 3-Bromo-6-(piperazin-1-yl)pyridazine

Introduction

3-Bromo-6-(piperazin-1-yl)pyridazine is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. Featuring both a reactive halopyridazine core and a secondary amine (piperazine), it serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other complex heterocycles via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations)[1].

Achieving high purity (>99%) of this intermediate is paramount. Impurities such as unreacted 3,6-dibromopyridazine, excess piperazine, and regioisomers can severely poison palladium catalysts or lead to complex, inseparable mixtures in downstream steps. While column chromatography is effective, it is often unscalable and solvent-intensive. Recrystallization offers a scalable, thermodynamically driven purification method that ensures high fidelity of the crystalline API or intermediate[1].

Physicochemical Profiling

Understanding the physical properties of the target molecule is the first step in designing a self-validating purification system. The compound exists primarily in two forms: the free base and the dihydrobromide salt[2].

| Property | Value (Free Base) | Value (Dihydrobromide Salt) |

| CAS Number | 1159977-68-0[3] | 3033384-00-5[2] |

| Molecular Formula | C8H11BrN4 | C8H13Br3N4 |

| Molecular Weight | 243.10 g/mol | 404.93 g/mol [2] |

| Appearance | Pale yellow to off-white solid | White to off-white powder |

| Solubility Profile | Soluble in EtOAc, DCM, MeOH, EtOH. Insoluble in Heptane, Hexane, Water. | Soluble in Water, hot EtOH, hot MeOH. Insoluble in EtOAc, Ether. |

Thermodynamic Rationale for Solvent Selection

The selection of a recrystallization solvent system relies on the differential solubility of the target compound versus its impurities across a temperature gradient.

For the free base , the molecule exhibits moderate polarity due to the electron-deficient pyridazine ring and the basic piperazine nitrogen.

-

Primary Solvent (Ethyl Acetate): Ethyl acetate acts as an excellent hydrogen-bond acceptor, efficiently solvating the free base at elevated temperatures (reflux, ~77°C).

-

Antisolvent (Heptane): Heptane is a non-polar aliphatic hydrocarbon. Its addition lowers the dielectric constant of the bulk solvent system, drastically reducing the solubility of the polar 3-bromo-6-(piperazin-1-yl)pyridazine and driving supersaturation and nucleation.

This solvent-antisolvent approach prevents the "oiling out" (liquid-liquid phase separation) commonly observed with basic arylpiperazines when cooled too rapidly in single-solvent systems[4].

Experimental Protocol: Step-by-Step Recrystallization

Protocol A: Purification of the Free Base (CAS 1159977-68-0)

Step 1: Dissolution

-

Transfer 10.0 g of crude 3-bromo-6-(piperazin-1-yl)pyridazine to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add 40 mL of analytical-grade Ethyl Acetate (EtOAc).

-

Heat the suspension to a gentle reflux (75–77°C) using an oil bath. If the solid does not completely dissolve, add additional EtOAc in 5 mL increments until a clear solution is achieved (maximum 60 mL). Causality: Minimizing solvent volume ensures maximum supersaturation upon cooling, directly correlating to higher isolated yields.

Step 2: Hot Filtration (Optional but Recommended) 4. If insoluble mechanical impurities or dark polymeric byproducts are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper or a Celite pad into a clean, pre-warmed Erlenmeyer flask.

Step 3: Antisolvent Addition and Nucleation 5. Maintain the filtrate at 65–70°C. Slowly add 20 mL of hot Heptane dropwise via an addition funnel while stirring continuously. 6. Stop the addition when the solution becomes faintly turbid (the cloud point). Add just enough hot EtOAc (1-2 mL) to clear the turbidity.

Step 4: Crystallization 7. Remove the flask from the heat source. Allow it to cool slowly to room temperature (20–25°C) undisturbed over 2–3 hours. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of mother liquor impurities within the crystal lattice. 8. Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for an additional 1 hour to maximize precipitation.

Step 5: Isolation and Drying 9. Isolate the crystals via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with 15 mL of ice-cold EtOAc/Heptane (1:2 v/v) mixture to displace residual mother liquor. 11. Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight.

Workflow for the solvent/antisolvent recrystallization of 3-bromo-6-(piperazin-1-yl)pyridazine.

Analytical Validation

To ensure the recrystallized product meets the stringent requirements for downstream catalytic coupling, the protocol must be self-validating:

-

HPLC: Perform reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target purity should be ≥99.0% (Area %).

-

1H NMR (CDCl3): Confirm the absence of the aliphatic heptane/EtOAc peaks and unreacted piperazine. The piperazine protons typically appear as multiplets around δ 2.9-3.6 ppm, while the pyridazine protons appear as two distinct doublets in the aromatic region (δ 6.8-7.5 ppm).

Troubleshooting & Optimization

Arylpiperazines are notorious for forming solvates or "oiling out" during crystallization[4]. If the compound oils out instead of crystallizing, it indicates that the supersaturation level exceeded the metastable zone limit, causing a liquid-liquid phase separation.

To rectify this, reheat the mixture until homogeneous, add 5% more EtOAc, and cool at a slower rate (e.g., 5°C/hour). Seeding the solution with pure crystals at the cloud point can also force the system to bypass the oiling phase and directly enter crystallization.

Decision tree for troubleshooting common recrystallization issues like oiling out or low yield.

References

Sources

Application Note: High-Throughput Kinase Profiling of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives

Topic: Kinase Assay Protocol for the Profiling of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Screening Scientists, and Drug Discovery Leads

Abstract & Scientific Rationale

The 3-Bromo-6-(piperazin-1-yl)pyridazine scaffold represents a "privileged structure" in kinase drug discovery. The pyridazine core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding. The C3-bromine serves as a versatile handle for Suzuki-Miyaura cross-coupling to introduce hydrophobic aryl groups that target the kinase selectivity pocket (gatekeeper region), while the C6-piperazine moiety significantly enhances aqueous solubility and creates opportunities for solvent-exposed interactions.

Derivatives of this scaffold have demonstrated potent inhibition against CDK2 (Cell Cycle), DYRK1A (Neurodegeneration), and TAK1 (Inflammation). This application note details a robust, self-validating protocol for screening library members derived from this core using a bioluminescent ADP-detection platform (ADP-Glo™). This method is selected for its resistance to compound autofluorescence—a common artifact in nitrogen-rich heterocyclic libraries.

Compound Management & Physicochemical Considerations